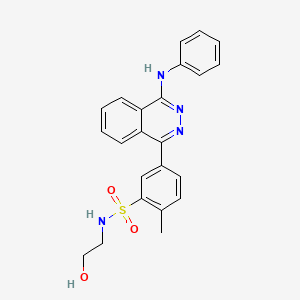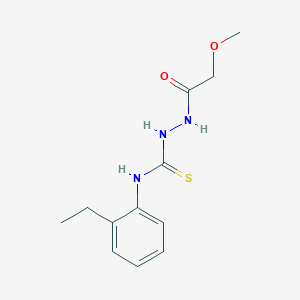![molecular formula C15H12N4O3 B4689960 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4689960.png)
4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid
Vue d'ensemble
Description
4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid, also known as PTBA, is a chemical compound used in scientific research. It is a tetrazole-based compound that has been found to have multiple applications in various fields of study. PTBA is a promising compound that has shown potential as a research tool due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid involves the inhibition of PTP1B, which is a key regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling, leading to increased glucose uptake and improved insulin sensitivity. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in cells, which could have implications for the treatment of diabetes. This compound has also been found to inhibit the growth of cancer cells, which could have potential as an anticancer agent. Additionally, this compound has been used as a fluorescent probe for imaging lipid droplets in cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid has several advantages for lab experiments. It is a potent inhibitor of PTP1B, which makes it a valuable tool for studying insulin signaling. This compound has also been found to inhibit the growth of cancer cells, which could have potential as an anticancer agent. However, this compound has some limitations for lab experiments. It is a tetrazole-based compound, which can be unstable in some conditions. Additionally, this compound has not been extensively studied in vivo, so its potential effects on living organisms are not well understood.
Orientations Futures
There are several future directions for the study of 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid. One potential direction is to investigate its potential as a treatment for diabetes. This compound has been shown to improve insulin sensitivity and glucose uptake in cells, which could have implications for the treatment of diabetes. Another potential direction is to investigate its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells, which could have potential as a cancer treatment. Additionally, future studies could investigate the stability of this compound in different conditions and its potential effects on living organisms.
Applications De Recherche Scientifique
4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid has been used in various scientific research applications due to its unique properties. It has been found to be a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has also been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. Additionally, this compound has been used as a fluorescent probe for imaging lipid droplets in cells.
Propriétés
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(21)11-6-8-13(9-7-11)22-10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDHXQLPBUCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-bromobenzamide](/img/structure/B4689887.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4689889.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4689899.png)


![2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B4689918.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)


![N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4689949.png)
![methyl 4-(4-bromophenyl)-2-{[(4-fluorophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4689953.png)
![5-chloro-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689957.png)